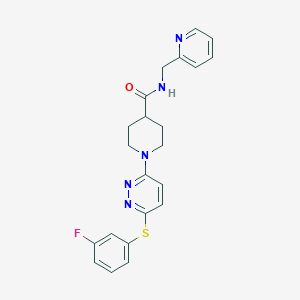
1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The fluorophenyl group is introduced via a nucleophilic substitution reaction.
- Reaction conditions: Solvent (e.g., dimethylformamide), temperature (e.g., room temperature), and reagents (e.g., fluorobenzene).
Formation of the Piperidine Carboxamide:
- The final step involves the coupling of the pyridazinyl intermediate with the piperidine carboxamide.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature), and coupling agents (e.g., N,N’-dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
-
Formation of the Pyridazinyl Intermediate:
- The pyridazinyl intermediate can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., reflux), and catalysts (e.g., acid catalysts).
Chemical Reactions Analysis
Types of Reactions: 1-{6-[(3-Fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Major products: Oxidized derivatives with modified functional groups.
-
Reduction:
- Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduced derivatives with altered functional groups.
-
Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogens, nucleophiles, or electrophiles.
- Major products: Substituted derivatives with different functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Ethanol, dimethylformamide, dichloromethane.
- Catalysts: Acid catalysts, coupling agents.
Scientific Research Applications
1-{6-[(3-Fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
-
Medicinal Chemistry:
- Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
- Studies on its pharmacokinetics and pharmacodynamics.
-
Biological Research:
- Investigation of its effects on cellular processes and molecular targets.
- Use in assays to study enzyme inhibition or receptor binding.
-
Industrial Applications:
- Potential use in the synthesis of other complex organic compounds.
- Application in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Receptors:
- The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
-
Enzyme Inhibition:
- It may act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions.
-
Modulation of Gene Expression:
- The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
- 1-{6-[(3-Chlorophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide.
- 1-{6-[(3-Bromophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide.
Uniqueness:
- The presence of the fluorophenyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets.
- The combination of the pyridazinyl and piperidine carboxamide moieties provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C22H22FN5OS |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22FN5OS/c23-17-4-3-6-19(14-17)30-21-8-7-20(26-27-21)28-12-9-16(10-13-28)22(29)25-15-18-5-1-2-11-24-18/h1-8,11,14,16H,9-10,12-13,15H2,(H,25,29) |
InChI Key |
CSMBABXVHMFAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NN=C(C=C3)SC4=CC=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11276591.png)
![N-(2-methoxyphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11276599.png)
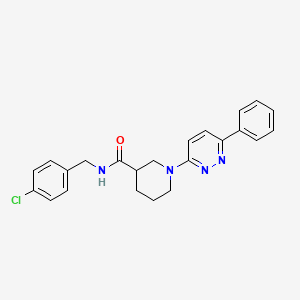
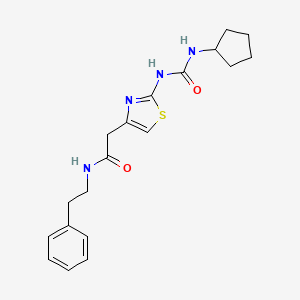
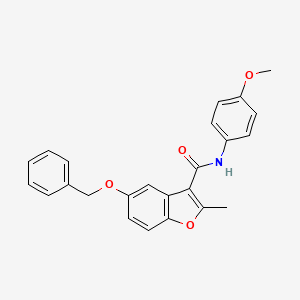
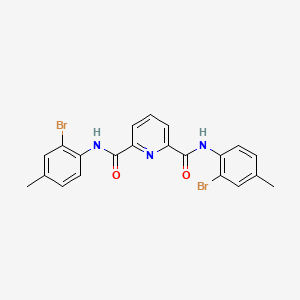
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11276637.png)
![1-[(4-Chlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B11276648.png)
![N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11276654.png)
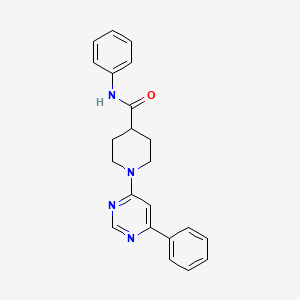

![N-Benzhydryl-2-(3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide](/img/structure/B11276669.png)
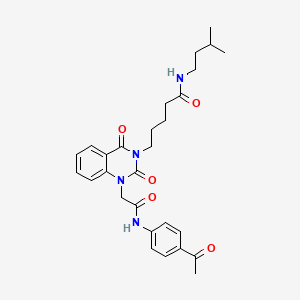
![1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea](/img/structure/B11276687.png)
